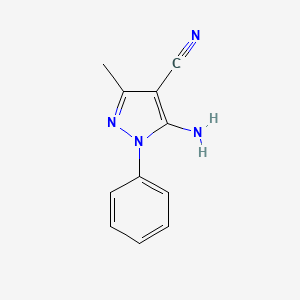

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOYPUVIGCTVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277312 | |

| Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-56-5 | |

| Record name | 5346-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5346-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

CAS Number: 5346-56-5

This technical guide provides an in-depth overview of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, detailed synthesis protocols, spectral data, and a review of the biological activities associated with this class of molecules.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 5346-56-5 | [] |

| Molecular Formula | C₁₁H₁₀N₄ | [] |

| Molecular Weight | 198.22 g/mol | [] |

| Appearance | White to off-white crystalline powder | |

| Density | 1.23 g/cm³ | [] |

| Purity | Typically ≥98% | [] |

| IUPAC Name | 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile | [] |

| Synonyms | 5-Amino-4-cyano-3-methyl-1-phenylpyrazole, TIMTEC-BB SBB005517 | [] |

| InChI | InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | [] |

| InChI Key | VWOYPUVIGCTVSC-UHFFFAOYSA-N | [] |

| SMILES | CC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | [] |

Synthesis of this compound

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is often achieved through a one-pot, multi-component reaction, which is an efficient and environmentally friendly approach.[2] A general experimental protocol for a similar class of compounds is detailed below.

Experimental Protocol: One-Pot Three-Component Synthesis

This method involves the condensation of a substituted benzaldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Catalyst (e.g., alumina-silica-supported MnO₂, SnO–CeO₂ nanocomposite)[2]

-

Solvent (e.g., water, ethanol)

-

Magnetic stirrer and hot plate

-

Round-bottomed flask

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Eluent for TLC (e.g., n-hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottomed flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst in the chosen solvent.

-

Stir the reaction mixture at a specified temperature (e.g., 55 °C or room temperature, depending on the catalyst and solvent system) using a magnetic stirrer.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

-

The solid product is typically collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

-

The final product can be further purified by recrystallization from an appropriate solvent to yield the desired 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile.

Caption: General workflow for the one-pot synthesis of 5-aminopyrazole derivatives.

Spectral Data

The structural characterization of this compound and its derivatives is typically performed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. The following table summarizes the characteristic spectral data for this class of compounds based on available literature for closely related analogs.[3][4][5][6]

| Spectroscopic Technique | Characteristic Peaks / Shifts |

| FT-IR (KBr, cm⁻¹) | N-H stretch (amino group): 3450-3200 (often two bands) C≡N stretch (nitrile group): 2230-2200 C=C and C=N stretch (aromatic and pyrazole rings): 1650-1450 |

| ¹H NMR (DMSO-d₆, δ ppm) | -NH₂ (amino protons): ~6.4-7.0 (broad singlet) Aromatic protons (phenyl ring): ~7.2-7.8 (multiplet) -CH₃ (methyl protons): ~2.3-2.6 (singlet) |

| ¹³C NMR (DMSO-d₆, δ ppm) | C≡N (nitrile carbon): ~112-120 Aromatic carbons: ~120-140 Pyrazole ring carbons: Quaternary carbons ~75-95 and ~150-160; CH carbon (if present) ~140 -CH₃ (methyl carbon): ~14-22 |

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[7][8][9] This suggests that the target compound could be a valuable scaffold for developing new therapeutic agents.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities through various mechanisms.[7][8][10] Some have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

-

Kinase Inhibition: Pyrazole-containing compounds have been identified as inhibitors of various kinases, including BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.[7]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[9]

-

Cytotoxicity against Cancer Cell Lines: Novel 3-(halophenyl)-1-phenyl-1H-pyrazoles have been synthesized and evaluated for their in vitro antitumor activity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[11]

Caption: Representative MAPK/ERK signaling pathway targeted by some pyrazole kinase inhibitors.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds exhibiting antibacterial and antifungal properties.[12][13][14]

-

Broad-Spectrum Activity: Various pyrazole derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium), as well as fungi (Candida albicans, Aspergillus fumigatus).[12][15]

-

Mechanism of Action: Some antibacterial pyrazoles are known to target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[14]

Experimental Protocol: In Vitro Antimicrobial Activity Assay (Agar Diffusion Method)

This is a standard method to assess the antimicrobial potential of a compound.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial and/or fungal strains.

-

Nutrient agar plates.

-

Sterile paper discs.

-

Standard antibiotic/antifungal drug as a positive control.

-

Solvent as a negative control.

-

Incubator.

Procedure:

-

Prepare a lawn culture of the test microorganism on the surface of the nutrient agar plates.

-

Impregnate sterile paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs, along with positive and negative control discs, on the surface of the agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Compare the zone of inhibition of the test compound with that of the positive control to determine its relative antimicrobial activity.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, the extensive research on related pyrazole derivatives strongly suggests its potential as a valuable scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into its specific mechanisms of action and structure-activity relationships is warranted to unlock its full therapeutic potential.

References

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. meddocsonline.org [meddocsonline.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for the synthesis and characterization, and a workflow visualization for 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic chemistry.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with amino, methyl, phenyl, and cyano groups. These functional groups contribute to its specific chemical reactivity and physical characteristics. The empirical and computed data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄ | --INVALID-LINK-- |

| Molecular Weight | 198.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 5346-56-5 | --INVALID-LINK-- |

| Melting Point | 163-164 °C | [Various commercial suppliers] |

| Density | 1.23 g/cm³ | --INVALID-LINK-- |

| XLogP3-AA (Computed) | 2.2 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [Various commercial suppliers] |

Experimental Protocols

The synthesis of this compound can be achieved through several established routes for pyrazole ring formation. A common and effective method involves the condensation of a β-ketonitrile equivalent with phenylhydrazine. Below is a detailed methodology based on analogous syntheses reported in the literature.

Synthesis of this compound

This protocol is based on the widely used Knorr pyrazole synthesis and related methodologies.

Materials:

-

Phenylhydrazine

-

2-Acetyl-3-aminocrotononitrile (or a suitable β-ketonitrile precursor)

-

Glacial Acetic Acid (as solvent and catalyst) or Ethanol

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid or ethanol.

-

Addition of Reagents: To the stirred solution, add 2-acetyl-3-aminocrotononitrile (1 equivalent) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid or 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If using acetic acid, carefully pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form. If using ethanol, the solvent can be removed under reduced pressure.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid or salts. Dry the crude product in a desiccator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and C=C and C=N stretching vibrations of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit signals corresponding to the protons of the methyl group, the amino group (which may be broad), and the phenyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring, the nitrile group, the methyl group, and the phenyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₁H₁₀N₄.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological mechanism of action or associated signaling pathways for this compound have not been extensively reported in publicly available literature. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, some pyrazole derivatives have been investigated as inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and differentiation signaling pathways. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

This guide provides a foundational understanding of this compound. As research progresses, it is anticipated that more detailed information regarding its properties and biological activities will become available.

An In-depth Technical Guide on 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. This document is intended to serve as a core resource, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways to support advanced research and development efforts.

Core Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The core structure is substituted with four different functional groups: an amino group (-NH2) at position 5, a methyl group (-CH3) at position 3, a phenyl group (-C6H5) at position 1 of the pyrazole nitrogen, and a nitrile group (-CN) at position 4. This distinct arrangement of functional groups imparts specific chemical and biological properties to the molecule.

Data Presentation: Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of the compound are summarized below for easy reference and comparison.

| Identifier | Value | Reference |

| IUPAC Name | 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile | [1][] |

| CAS Number | 5346-56-5 | [1][] |

| Molecular Formula | C11H10N4 | [1][] |

| Molecular Weight | 198.22 g/mol | [1][] |

| InChI Key | VWOYPUVIGCTVSC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=NN(C2=C1N)C(=C(C#N)C2=O)C3=CC=CC=C3 | N/A |

| Appearance | White to off-white powder | Generic Supplier Data |

| Melting Point | 190-192 °C (for a similar chloro-derivative) | [3] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol | Generic Supplier Data |

Synthesis and Experimental Protocols

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-established, often employing a one-pot, multi-component reaction strategy, which is valued for its efficiency and atom economy.

Experimental Workflow: One-Pot Synthesis

The logical flow for a typical three-component synthesis is outlined below. This process involves the condensation of an aldehyde, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent.

Caption: Workflow for the one-pot synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol is adapted from established green synthesis methodologies for similar pyrazole derivatives.[4][5][6]

Materials:

-

Phenylhydrazine (1 mmol)

-

Substituted aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)[5]

-

Malononitrile (1 mmol)[5]

-

Ethanol (solvent)

-

Piperidine or another suitable catalyst (catalytic amount)

-

Round-bottom flask

-

Microwave reactor or reflux setup

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a round-bottom flask, combine phenylhydrazine (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.[5]

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture. This can be done conventionally via reflux or more efficiently using microwave irradiation (e.g., 2 minutes at 140°C).[6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product typically precipitates out of the solution. If not, the solvent can be partially evaporated or cold water can be added to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude solid with a small amount of cold ethanol to remove residual reactants and impurities.

-

For further purification, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to yield the final product.

Biological Activity and Signaling Pathways

Pyrazole derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[7][8] The title compound and its analogues have been investigated for various therapeutic applications, including as anticancer agents.[6]

Logical Relationship: From Molecular Structure to Biological Effect

The therapeutic potential of pyrazole derivatives stems from the ability of their specific structural features to interact with biological targets, such as enzymes or receptors, thereby modulating signaling pathways involved in disease progression.

References

- 1. This compound | C11H10N4 | CID 219858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral and Synthetic Profile of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a detailed experimental protocol for the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 5346-56-5). This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery, necessitating a thorough understanding of its characterization and preparation.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 - 7.40 | m | 5H | Phenyl-H |

| 4.81 | s | 2H | NH₂ |

| 2.20 | s | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 150.0 | C-5 |

| 141.2 | C-3 |

| 136.9 | Phenyl C-1' |

| 129.8 | Phenyl C-3', C-5' |

| 128.8 | Phenyl C-4' |

| 124.1 | Phenyl C-2', C-6' |

| 114.1 | CN |

| 75.6 | C-4 |

| 14.5 | CH₃ |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amino group) |

| 2220 | C≡N stretching (nitrile) |

| 1640 | N-H bending (amino group) |

| 1595, 1500 | C=C stretching (aromatic ring) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 198.09 | [M]⁺ |

| 171.07 | [M-HCN]⁺ |

| 91.05 | [C₆H₅N]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The experimental protocols provided below are based on established synthetic methodologies for this class of compounds.

Synthesis of this compound

Materials:

-

Phenylhydrazine

-

Ethyl 2-cyano-3-oxobutanoate

-

Ethanol

-

Glacial Acetic Acid

Procedure: A solution of phenylhydrazine (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, ethyl 2-cyano-3-oxobutanoate (10 mmol) is added, followed by a catalytic amount of glacial acetic acid (0.5 mL). The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with cold ethanol and then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer with electron ionization (EI) at 70 eV.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with pyrazole derivatives.[1] The accurate interpretation of ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of these compounds.[1]

Chemical Structure

IUPAC Name: 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile[] Molecular Formula: C₁₁H₁₀N₄[] Canonical SMILES: CC1=NN(C(=C1C#N)N)C2=CC=CC=C2[]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in different chemical environments. The data presented below is a representative summary compiled from the analysis of structurally similar pyrazole derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl | ~2.39 | Singlet | 3H | -CH₃ |

| Phenyl H2, H6 | ~7.85 | Doublet | 2H | Ortho-protons |

| Phenyl H3, H5 | ~7.62 | Triplet | 2H | Meta-protons |

| Phenyl H4 | ~7.17 | Triplet | 1H | Para-proton |

| Amino | ~6.75 | Singlet (broad) | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The following table summarizes the expected chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~21.9 |

| C4 (pyrazole) | ~114.9 |

| C≡N | ~124.4 |

| Phenyl C4 | ~128.1 |

| Phenyl C2, C6 | ~128.9 |

| Phenyl C3, C5 | ~129.9 |

| Phenyl C1 (ipso) | ~133.2 |

| C3 (pyrazole) | ~146.1 |

| C5 (pyrazole) | ~156.7 |

Note: The assignments are based on typical chemical shift ranges for similar functional groups and aromatic systems.[3][4]

Experimental Protocols

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives due to its excellent dissolving power.[1] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the final solution height is adequate for the spectrometer's probe.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).[3]

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or referencing to the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound, a process common in medicinal chemistry and drug discovery.[5][6]

Caption: A flowchart of the synthesis and characterization process.

References

A Technical Guide to the FT-IR Analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocol for obtaining an FT-IR spectrum of a solid sample and presents an analysis of the expected vibrational frequencies corresponding to the molecule's functional groups.

Introduction to FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. An FT-IR spectrometer measures this absorption and generates a spectrum that serves as a unique molecular "fingerprint." For the analysis of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups such as the amine (NH₂), methyl (CH₃), phenyl (C₆H₅), pyrazole ring, and nitrile (C≡N) moieties.

Experimental Protocol

The following section details the methodology for acquiring an FT-IR spectrum of a solid organic compound like this compound. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique for solid sample analysis.

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Place a small amount (approximately 1-2 mg) of the this compound sample into the mortar.

-

Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could alter the crystalline structure of the sample.

-

-

Pellet Formation:

-

Carefully transfer the powdered mixture into the collar of the pellet-forming die.

-

Distribute the powder evenly across the surface of the lower anvil.

-

Place the upper anvil into the collar and gently press down to compact the powder.

-

Place the die assembly into the hydraulic press.

-

Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

-

-

Data Analysis:

-

The resulting spectrum should be baseline-corrected and the peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

-

The spectrum is then interpreted by assigning the observed absorption bands to the vibrational modes of the functional groups present in the molecule.

-

An alternative method for solid sample analysis is the "Thin Solid Film" method.[1] In this technique, the solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be directly analyzed in the FT-IR spectrometer.[1]

Data Presentation: Expected FT-IR Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on established literature data for similar pyrazole derivatives and the known absorption ranges for the respective functional groups.[2][3][4]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | Medium - Strong |

| 3200 - 3100 | C-H Aromatic Stretch | Phenyl Ring | Medium - Weak |

| 2960 - 2850 | C-H Aliphatic Stretch | Methyl Group (CH₃) | Medium - Weak |

| 2230 - 2210 | C≡N Stretch | Nitrile | Strong |

| 1650 - 1590 | N-H Bending (Scissoring) | Primary Amine (NH₂) | Medium - Strong |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium - Strong |

| 1580 - 1500 | C=N & C=C Ring Stretch | Pyrazole Ring | Medium - Strong |

| 1465 - 1440 | C-H Asymmetric Bend | Methyl Group (CH₃) | Medium |

| 1380 - 1365 | C-H Symmetric Bend (Umbrella) | Methyl Group (CH₃) | Medium - Weak |

| 1300 - 1200 | C-N Stretch | Aryl Amine | Medium - Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Phenyl Ring (Substitution Pattern) | Strong |

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the functional groups of this compound and their expected vibrational frequencies.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Correlation of functional groups to their expected FT-IR frequencies.

References

Mass Spectrometry of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines potential ionization and fragmentation behaviors, detailed experimental protocols for its analysis, and predictive data presented for research and development purposes.

Introduction to the Mass Spectrometry of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of these compounds. The ionization and fragmentation patterns observed in mass spectrometry provide valuable information about the molecular weight, elemental composition, and connectivity of the molecule.

For this compound, common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are applicable. EI typically leads to extensive fragmentation, providing detailed structural information, while ESI is a softer ionization technique that usually produces a prominent protonated molecule [M+H]+, which is useful for molecular weight determination and further fragmentation studies via tandem mass spectrometry (MS/MS).

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely published, based on the analysis of structurally similar compounds and general fragmentation rules for aromatic amines and nitriles, a predicted fragmentation pattern can be proposed.

Table 1: Predicted Key Mass Spectral Data for this compound

| m/z (predicted) | Ion Formula | Description | Ionization Mode |

| 199.0927 | [C11H11N4]+ | Protonated Molecule [M+H]+ | ESI |

| 198.0851 | [C11H10N4]+. | Molecular Ion [M]+. | EI |

| 183.0774 | [C10H7N4]+ | Loss of methyl radical (·CH3) | EI |

| 171.0774 | [C10H7N3]+. | Loss of HCN from the molecular ion | EI |

| 105.0578 | [C7H7N]+. | Phenylnitrile cation | EI |

| 91.0548 | [C6H5N]+. | Phenyl cation with nitrogen | EI |

| 77.0391 | [C6H5]+ | Phenyl cation | EI |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule. The stable aromatic pyrazole ring and the phenyl group will influence the fragmentation, leading to characteristic product ions. Aromatic nitriles are known to exhibit a strong molecular ion peak. Common fragmentation patterns include the loss of small neutral molecules like HCN.

Electron Ionization (EI) Fragmentation Workflow

In-Depth Technical Guide on the Thermal Stability of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring the safety, efficacy, and shelf-life of a drug product.

This guide addresses the thermal stability of this compound by providing a framework of knowledge based on related chemical structures and standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄ | PubChem CID: 219858 |

| Molecular Weight | 198.22 g/mol | PubChem CID: 219858 |

| Appearance | Solid (predicted) | - |

| CAS Number | 5346-56-5 | PubChem CID: 219858 |

Thermal Stability of Analogous Compounds

While specific TGA and DSC data for this compound are not publicly available, the melting points of several structurally related aminopyrazole carbonitrile derivatives have been reported. The melting point provides an initial indication of the thermal stability of a crystalline solid. A higher melting point generally suggests stronger intermolecular forces and greater thermal stability in the solid state.

| Compound Name | Structure | Melting Point (°C) |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Phenyl at C3 | 159-161 |

| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Methoxyphenyl at C3 | 107-109 |

| 5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile | p-Tolyl at C3 | 116-118 |

| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3-Nitrophenyl at C3 | 190-192 |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Chlorophenyl at C3 | 160-161 |

| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 3-Chlorophenyl at N1 | 181-190 |

| 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile | Anilino at C3 | 208 |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | 4-Nitrophenyl at N1 | 225-228 |

Note: The data presented is for comparative purposes and is derived from various scientific publications.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss due to degradation.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as polymorphic transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference: Use an empty, hermetically sealed DSC pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected melting and decomposition range.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated from the area of the melting peak.

Reactivity of the amino group in 5-aminopyrazoles

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

Introduction

5-Aminopyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms and an amino group at the C5 position. They are highly versatile and privileged scaffolds in organic synthesis and medicinal chemistry.[1][2] Their utility stems from multiple reactive sites, which allow them to serve as foundational building blocks for a wide array of fused heterocyclic systems. Many of these resulting compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, exhibit significant biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

The introduction of an amino group onto the pyrazole ring drastically affects its chemical behavior toward electrophiles, making it a potent nucleophile.[1] This guide provides a comprehensive overview of the reactivity of the exocyclic amino group in 5-aminopyrazoles, focusing on key transformations, experimental protocols, and the factors governing reaction outcomes. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this scaffold for the synthesis of novel chemical entities.

Electronic Properties and Nucleophilicity

The 5-aminopyrazole system is characterized by a complex interplay of electronic effects and tautomerism. The pyrazole ring itself is aromatic, and the exocyclic amino group acts as a strong electron-donating group through resonance. This increases the electron density at the N1 and C4 positions, making them susceptible to electrophilic attack. Consequently, 5-aminopyrazoles are polyfunctional compounds with at least three primary nucleophilic sites: the exocyclic 5-NH2 group, the endocyclic N1-H, and the C4-H.[4][6] The competition between these sites dictates the final product, and reaction conditions can often be tuned to favor a specific regioisomer.

Key Reactions of the 5-Amino Group

The versatility of 5-aminopyrazoles is demonstrated by their participation in a broad range of chemical transformations. These reactions are fundamental to functionalizing the pyrazole core and constructing more complex, fused heterocyclic systems.

Acylation and Sulfonylation

The amino group of 5-aminopyrazoles readily undergoes acylation and sulfonylation upon reaction with acylating or sulfonylating agents. These reactions are crucial for installing various functional groups and are often a key step in the synthesis of pharmacologically active molecules.[5][7]

Table 1: Representative Acylation Reactions of 5-Aminopyrazoles

| Entry | 5-Aminopyrazole Derivative | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-amino-3-methyl-1H-pyrazole | Chloroacetyl chloride | Basic medium | 3H-imidazo[1,2-b]pyrazo-2-ol | Not specified | [7] |

| 2 | Polyamines/Aminoglycosides | 5-benzoyl-3-(cyclopent-1-en-1-yl)-5-phenyl-1,5-dihydro-4H-pyrazol-4-one (BCPP) | DCM, 20°C, 30 min | Mono-benzoylated amine | 90-97 |[8] |

Experimental Protocol: Selective Benzoylation of Amines using a Pyrazolone-Based Acylating Agent [8]

This protocol describes a highly selective monoacylation of primary amines.

-

Preparation of Reagent Solution: A solution of the 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one acylating agent (1.0 mmol) is prepared in 10 mL of dichloromethane (DCM).

-

Reaction Setup: The target amine (1.0 mmol) is dissolved in 8 mL of DCM in a reaction flask equipped with a stirrer.

-

Acylation: The acylating agent solution is added dropwise to the stirred amine solution over 20 minutes at 20°C.

-

Reaction Completion: The resulting mixture is allowed to stir at 20°C for an additional 30 minutes.

-

Analysis: The reaction progress and yield can be determined by ¹H NMR analysis of the reaction mixture using an internal standard such as 1,3,5-trimethoxybenzene.

Diazotization and Azo Coupling

The amino group at the C5 position can be converted into a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO₂ and acid).[9][10] These pyrazolyl-5-diazonium salts are valuable intermediates. Depending on the reaction conditions and the substituents on the pyrazole ring, they can undergo intramolecular azo coupling to form fused cinnoline systems or react with active methylene compounds to produce azo dyes.[9][10]

Table 2: Diazotization Reactions of 5-Aminopyrazoles

| Entry | 5-Aminopyrazole Derivative | Reagents | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | NaNO₂, Acetic Acid | - | Pyrazolo[3,4-c]cinnolines | 31 | [9][10] |

| 2 | 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | 1) NaNO₂, H₂SO₄; 2) 2-naphthol | - | Azo dye | 70 | [9] |

| 3 | 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | 1) NaNO₂, H₂SO₄; 2) N,N-dimethylaniline | - | Azo dye | 62 |[9] |

Experimental Protocol: Synthesis of Pyrazolo[3,4-c]cinnoline via Intramolecular Cyclization [9]

-

Diazotization: The substituted 5-amino-4-(aryl)pyrazole is treated with sodium nitrite in acetic acid. This generates the diazonium salt intermediate.

-

Intramolecular Coupling: The reaction mixture is stirred, allowing the diazonium intermediate to undergo an intramolecular electrophilic attack on the electron-rich aryl ring at the C4 position.

-

Cyclization: The subsequent cyclization and aromatization yield the 1,3-disubstituted 7,8-dimethoxypyrazolo[3,4-c]cinnoline product.

-

Isolation: The product is isolated and purified using standard techniques such as crystallization.

Condensation and Cyclization Reactions

Condensation reactions are arguably the most significant transformations of 5-aminopyrazoles, providing access to a vast library of fused heterocyclic compounds. The 5-amino group, often in concert with the N1 or C4 position, acts as a bidentate nucleophile, reacting with various bielectrophiles.[3]

One of the most important applications of 5-aminopyrazoles is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres found in many clinically relevant drugs.[11][12] A common method involves a one-flask reaction where the 5-aminopyrazole is treated with an amide (like DMF) in the presence of a coupling agent such as PBr₃, followed by cyclization with an amine source like hexamethyldisilazane.[13] This process typically involves a Vilsmeier amidination followed by intermolecular heterocyclization.[13]

Table 3: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines [13]

| Entry | 5-Aminopyrazole (1) | Amide/Coupling Agent | Amine Source | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-amino-1,3-diphenyl-1H-pyrazole | DMF/PBr₃ | NH(SiMe₃)₂ | 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 |

| 2 | 5-amino-3-methyl-1-phenyl-1H-pyrazole | DMF/PBr₃ | NH(SiMe₃)₂ | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 83 |

| 3 | 5-amino-3-(p-chlorophenyl)-1-phenyl-1H-pyrazole | DMF/PBr₃ | NH(SiMe₃)₂ | 3-(p-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88 |

Experimental Protocol: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines [13]

-

Vilsmeier Reagent Formation: To a solution of N,N-dimethylformamide (DMF, 2.0 mmol) in anhydrous acetonitrile (5 mL), phosphorus tribromide (PBr₃, 1.0 mmol) is added dropwise at 0°C. The mixture is stirred for 10 minutes.

-

Amidination: The respective 5-aminopyrazole (1.0 mmol) is added to the mixture, which is then heated to 80°C and stirred for 2 hours.

-

Cyclization: The reaction is cooled to room temperature, and hexamethyldisilazane (NH(SiMe₃)₂, 2.0 mmol) is added. The mixture is then heated again to 80°C and stirred for 3 hours.

-

Workup: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

5-Aminopyrazoles are excellent substrates for MCRs, which allow for the rapid construction of complex molecules in a single step. The reaction of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones can lead to different tricyclic products depending on the reaction conditions.[6][14] This highlights the ability to tune the chemo- and regioselectivity of the reactions.

-

Pyrazolo[3,4-b]quinolinones: Formed under high temperatures (150°C) with a base like triethylamine. This pathway is analogous to a Hantzsch-type dihydropyridine synthesis.[14]

-

Pyrazolo[5,1-b]quinazolinones: Favored at room temperature under neutral conditions, often with sonication. This pathway resembles a Biginelli-type reaction.[14]

Conclusion

The amino group in 5-aminopyrazoles is a powerful director of reactivity, enabling a diverse array of chemical transformations. Through acylation, diazotization, and particularly condensation reactions, this versatile building block provides efficient routes to complex heterocyclic systems of significant interest to the pharmaceutical and materials science industries. Understanding the subtle interplay of electronic effects, tautomerism, and reaction conditions is critical for controlling the regioselectivity and achieving desired synthetic outcomes. The continued exploration of the reactivity of 5-aminopyrazoles will undoubtedly lead to the discovery of novel molecules with valuable biological and material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 8. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Tautomerism in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and related aminopyrazole derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic pathways. This document details the potential tautomeric forms of the title compound, the experimental and computational methodologies used for their characterization, and the influence of substituents and solvent on the tautomeric equilibrium. The information presented herein is intended to be a valuable resource for researchers and scientists working with aminopyrazole scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in Aminopyrazoles

The pyrazole ring is a prevalent scaffold in a vast array of biologically active compounds. The presence of amino substituents on the pyrazole core introduces the possibility of tautomerism, which can significantly impact the molecule's properties and interactions with biological targets. For this compound, two primary types of tautomerism are of interest: amino-imino tautomerism and annular tautomerism.

Amino-imino tautomerism involves the migration of a proton from the amino group to a ring nitrogen atom, resulting in an imino tautomer. Annular tautomerism occurs in N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms. However, in the case of 1-phenyl substituted pyrazoles like the title compound, annular tautomerism is blocked.

The equilibrium between these tautomeric forms is influenced by several factors, including the electronic nature of substituents on the pyrazole ring, the solvent polarity, temperature, and the solid-state packing forces.[1][2][3]

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the amino and imino forms.

Caption: Tautomeric equilibrium between the amino and imino forms.

Studies on related 4-cyano-3(5)-aminopyrazoles have shown that the presence of the electron-withdrawing cyano group at the C4 position can influence the tautomeric preference.[1]

Experimental Characterization of Tautomers

The identification and quantification of tautomers in both solution and the solid state are crucial for understanding their behavior. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4] By analyzing the chemical shifts and coupling constants of 1H, 13C, and 15N nuclei, the predominant tautomeric form can be identified. In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer can be observed, allowing for their quantification.[4] For rapid interconversion, time-averaged signals are observed, and variable temperature NMR studies can be employed to slow the exchange rate.

Typical Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the aminopyrazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire 1H, 13C, and 15N NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Variable Temperature Studies: To investigate dynamic equilibria, acquire spectra at a range of temperatures (e.g., from 223 K to 323 K).

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations at different temperatures.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[5][6] It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the tautomer.

A search for the crystal structure of the title compound did not yield a specific result. However, the crystal structure of a closely related derivative, 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile, has been determined.[5] In this structure, the molecule exists as the 5-amino tautomer, with the amino group participating in intermolecular hydrogen bonding.[5] This suggests that in the solid state, the amino form of the title compound is likely to be favored.

| Crystallographic Data for a Related Compound | |

| Compound | 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile[5] |

| Formula | C20H16ClN5 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Key Finding | The molecule exists as the 5-amino tautomer in the solid state. |

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups associated with each tautomer. For example, the amino tautomer will exhibit characteristic N-H stretching vibrations, while the imino tautomer will show a C=N stretching band. The position of the nitrile (C≡N) stretching frequency can also be sensitive to the tautomeric form.

Computational Studies on Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers.[1][2] These calculations can provide valuable insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Typical Computational Protocol:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[1]

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate relative energies.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[1]

-

Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic parameters such as Gibbs free energy.

Caption: A typical workflow for computational analysis of tautomerism.

Studies on 4-cyano-3(5)-aminopyrazoles have shown that in the gas phase, the 3-amino tautomer is often more stable.[1] However, in polar solvents like DMSO, the more polar 5-amino tautomer can become preferentially stabilized.[1]

Influence of Substituents and Solvent

The tautomeric equilibrium of aminopyrazoles is highly sensitive to the electronic nature of substituents on the pyrazole ring.

-

Electron-withdrawing groups at the 4-position, such as the cyano group in the title compound, have been shown to favor the 5-amino tautomer in solution.[1]

-

The N1-phenyl group fixes the position of the substituent on the pyrazole ring, preventing annular tautomerism and influencing the electronic distribution within the ring.

-

The C3-methyl group is an electron-donating group, which may have a subtle effect on the tautomeric equilibrium.

The solvent plays a crucial role in determining the predominant tautomer in solution. Polar protic and aprotic solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[3] In contrast, nonpolar solvents will have a lesser effect on the intrinsic stability of the tautomers.

| Factor | Influence on Tautomeric Equilibrium | Reference |

| 4-Cyano Group | Favors the 5-amino tautomer in solution. | [1] |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer. | [3] |

| Solid State | Crystal packing forces can favor a single tautomer. | [5][6] |

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of electronic and environmental factors. While the amino tautomer is likely the predominant form, particularly in the solid state, the possibility of an imino tautomer in solution under certain conditions cannot be discounted. A thorough understanding of this tautomeric behavior is essential for the rational design and development of new drug candidates and functional materials based on the aminopyrazole scaffold. A combination of high-level computational studies and detailed experimental investigations using NMR, X-ray crystallography, and IR spectroscopy is necessary for a complete characterization of the tautomeric landscape of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthesis is based on the classical pyrazole formation via the condensation reaction of a β-ketonitrile with a hydrazine derivative. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes characterization data for the final product and related analogues. The information is intended to guide researchers in the efficient and reliable laboratory-scale synthesis of this valuable chemical scaffold.

Introduction

5-Aminopyrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the fields of pharmaceutical and agrochemical research.[1] The pyrazole ring system is a key structural motif in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems with potential therapeutic applications.[2] The presence of amino and cyano functionalities allows for a variety of chemical transformations, making it a valuable intermediate in drug development programs.

Synthesis Pathway

The synthesis of this compound is typically achieved through a condensation reaction between phenylhydrazine and a β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto group of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is an adapted method based on established procedures for the synthesis of analogous 5-aminopyrazole-4-carbonitriles.

Materials:

-

Phenylhydrazine

-

Ethyl 2-cyano-3-oxobutanoate

-

Ethanol (absolute)

-

Glacial Acetic Acid (optional, as catalyst)

-

Hydrochloric Acid (for work-up)

-

Sodium Bicarbonate (for work-up)

-

Ethyl Acetate

-

Hexane

-

Silica Gel (for column chromatography)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

-

Addition of Reactant: To the stirred solution, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol can be performed.

Data Presentation

The following table summarizes the expected and reported data for the target compound and its analogues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| This compound | C₁₁H₁₀N₄ | 198.22 | 116-118 | 85-95 | [3][] |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 138.5-139.6 | 84 | [1] |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁ClN₄ | 294.74 | 190-192 | 92 | [3] |

| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₄N₄O | 290.32 | 107-109 | 88 | [3] |

Characterization Data (Analogues)

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]

-

¹H NMR (300 MHz, CDCl₃): δ = 4.81 (s br, 2H, NH₂), 7.40 - 7.55 (m, 5H, Ar-H), 7.57 (s, 1H, pyrazole-H).

-

¹³C NMR (75 MHz, CDCl₃): δ = 75.6 (C4), 114.1 (CN), 124.1 (Ar-CH), 128.8 (Ar-CH), 129.8 (Ar-CH), 136.9 (Ar-C), 141.2 (C3), 150.0 (C5).

5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile [3]

-

¹H NMR (250 MHz, DMSO-d₆): δ 8.46 (s, 2H, NH₂), 7.85 (s, 2H, Ar-H), 7.62 – 7.17 (m, 5H, Ar-H), 6.75 (s, 2H, Ar-H), 2.39 (s, 3H, CH₃).

-

¹³C NMR (63 MHz, DMSO-d₆): δ 161.77, 156.69, 146.13, 133.17, 131.13, 130.61, 129.92, 129.20, 128.91, 128.10, 124.40, 114.85, 21.91.

Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides a valuable intermediate for further chemical exploration. The protocol described herein, based on established methodologies for similar compounds, offers a reliable route for its preparation. The provided data and workflows are intended to support researchers in their synthetic efforts and facilitate the development of novel compounds with potential therapeutic value.

References

Application Notes and Protocols: One-Pot Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles

For Researchers, Scientists, and Drug Development Professionals